ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-11-5-3-4-8(11)10-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHCFKOGRVRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves the cyclization of N-substituted pyrroles with appropriate reagents. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its quality for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ethyl ester.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has shown that ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in human cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
Case Study: Lung Cancer
A notable study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer models. The findings suggested a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
2. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown promising results in inhibiting histone deacetylases (HDAC), which play a crucial role in tumor growth and survival .
3. Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. This property is significant as it can help mitigate oxidative stress-related damage in cells, potentially contributing to its anticancer effects .
Applications in Drug Development
The unique structural features of this compound make it an attractive candidate for further development into pharmaceutical agents. Its ability to interact with various biological targets opens avenues for designing new drugs aimed at treating cancer and other diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Modifications
Key derivatives and analogs are compared below:
Research Findings and Data Tables
Biological Activity
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring fused with an imidazole ring, contributing to its unique pharmacological properties. The molecular formula is with a molar mass of approximately 180.20 g/mol .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives in the pyrroloimidazole family have been shown to regulate cell-mediated immunity and possess anti-arthritic effects, making them potential candidates for treating conditions like rheumatoid arthritis .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. For example, the compound's derivatives have shown cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating effective growth inhibition .
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound and its derivatives against different cancer cell lines, significant results were observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26 |
| Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate | MCF7 | 12.50 |
These findings indicate that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Another study explored the underlying mechanisms through which this compound exerts its effects. It was found to inhibit key signaling pathways involved in inflammation and cancer progression:
- NF-kB Pathway Inhibition : The compound downregulated pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway.
- Apoptosis Induction : Activation of caspase pathways was confirmed through Western blot analysis in treated cancer cells.
Q & A
Q. Critical Parameters :
How can researchers resolve contradictions in reported crystallographic data for pyrroloimidazole derivatives?
Answer :
Discrepancies in ring puckering or hydrogen bonding can be addressed via:
X-ray Diffraction vs. Computational Models : Compare experimental data (e.g., CCDC 1912032 for the parent compound ) with DFT-optimized geometries to assess intramolecular strain .
Variable-Temperature NMR : Probe dynamic effects in solution (e.g., chair-boat transitions in the pyrrolidine ring) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) that stabilize specific conformations .
Example : The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole shows a planar imidazole ring with a 7° puckering angle in the pyrrolidine moiety, serving as a reference for derivatives .
What advanced methodologies exist for optimizing reaction conditions in pyrroloimidazole synthesis?
Answer :
High-Throughput Experimentation (HTE) :
- Screen acid catalysts (e.g., HCOOH, TsOH) and solvents (MeCN, DCM) in microplate formats to identify optimal cyclization conditions .
Computational Reaction Path Search : - Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cycloadditions .
Machine Learning (ML) : - Train models on historical data (e.g., substituent effects on yield) to prioritize reaction parameters for novel analogs .
Case Study : ICReDD’s workflow reduced optimization time by 40% via feedback loops between computation and experimentation .
How should researchers handle safety and stability concerns during pyrroloimidazole synthesis?
Answer :
Critical Protocols :
- Diazonium Salts : Handle 26 at low temperatures (< 5°C) to prevent explosive decomposition .
- Storage : Keep intermediates in inert, corrosion-resistant containers under N₂; avoid light and moisture to prevent ring-opening .
- Emergency Response : For skin contact, wash with 10% NaHCO₃ (neutralizes acidic byproducts); use fume hoods for volatile reagents (e.g., MeCN) .
What strategies validate the biological relevance of pyrroloimidazole derivatives in drug discovery?
Answer :
Structure-Activity Relationship (SAR) :
- Introduce substituents at C-2 (ester group) and C-6 (aryl/alkyl) to modulate pharmacokinetics. For example, 6-aryl analogs (24a–k ) show enhanced binding to imidazole receptors .
Molecular Docking : - Use PDB ligands (e.g., G1Y in RCSB PDB) to simulate interactions with target proteins (e.g., kinases) .
Table : Bioactivity Trends in Derivatives
| Substituent Position | Common Modifications | Observed Activity |
|---|---|---|
| C-2 (ester) | Ethyl → tert-butyl | Increased metabolic stability |
| C-6 | Aryl groups (e.g., 4-OMePh) | Enhanced binding affinity |
How can computational tools aid in designing novel pyrroloimidazole-based ionic liquids?
Answer :
Key Approaches :
Charge Distribution Analysis : Calculate electrostatic potential maps to predict cation-anion interactions (e.g., using the parent compound’s crystal structure ).
Thermal Stability Prediction : MD simulations assess decomposition temperatures based on ring strain and substituent effects .
Solubility Modeling : COSMO-RS predicts solubility in solvents like [BMIM][PF₆] for electrochemical applications .
What analytical techniques differentiate regioisomers in pyrroloimidazole synthesis?
Answer :
Differentiation Workflow :
2D NMR (HSQC/HMBC) : Assign coupling between H-2 (imidazole) and adjacent carbons to confirm regiochemistry .
IR Spectroscopy : Compare carbonyl stretches (ester C=O at ~1700 cm⁻¹ vs. lactam C=O at ~1650 cm⁻¹) .
Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isomers with identical molecular formulas (e.g., C₈H₁₀N₂O₂ vs. C₉H₁₂N₂O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
